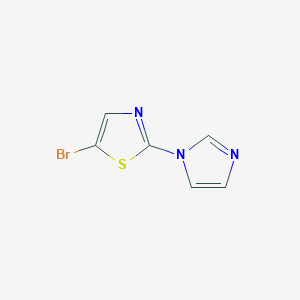![molecular formula C14H21N3O B1520262 [(1-Benzylpiperidin-2-yl)methyl]urea CAS No. 1221722-12-8](/img/structure/B1520262.png)
[(1-Benzylpiperidin-2-yl)methyl]urea
Übersicht
Beschreibung
“[(1-Benzylpiperidin-2-yl)methyl]urea” is an organic compound with the molecular formula C14H21N3O. It has a molecular weight of 247.34 . The compound appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is N-[(1-benzyl-2-piperidinyl)methyl]urea . The InChI code for the compound is 1S/C14H21N3O/c15-14(18)16-10-13-8-4-5-9-17(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H3,15,16,18) .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 247.34 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
1. Association Studies and Quantum Chemical Calculations
[(1-Benzylpiperidin-2-yl)methyl]urea derivatives have been studied for their association with other compounds, revealing insights into hydrogen bonding and complex formation. For instance, the study by Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, using NMR spectroscopy and quantum chemical calculations. This research demonstrated the importance of the classical substituent effect on complex formation, providing a foundation for designing molecules with desired properties for various applications Ośmiałowski et al., 2013.
2. Synthetic Applications and Enantioselectivity
The synthetic utility of ureas has been demonstrated in studies exploring novel routes to create complex molecules. Clayden et al. (2007) reported on the stereospecific intramolecular electrophilic arylation of lithiated ureas, highlighting a method to synthesize chiral tertiary carbinamines with high enantiomeric purity. This technique represents a significant advancement in the synthesis of chiral molecules, essential for drug development and other areas in medicinal chemistry Clayden et al., 2007.
3. Green Chemistry and Sustainable Synthesis
In the context of green chemistry, Jiang et al. (2008) demonstrated the solvent-free synthesis of substituted ureas from amines and CO2, employing a basic ionic liquid as the catalyst. This method exemplifies an environmentally friendly approach to producing ureas, potentially reducing the ecological footprint associated with their manufacture Jiang et al., 2008.
4. Anticancer and Enzyme Inhibition Studies
The application of urea derivatives in medicinal chemistry is further illustrated by Mustafa et al. (2014), who synthesized unsymmetrical 1,3-disubstituted ureas and evaluated their enzyme inhibition and anticancer activities. This study highlights the potential of urea derivatives as therapeutic agents, offering a promising avenue for drug discovery Mustafa et al., 2014.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(1-benzylpiperidin-2-yl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-14(18)16-10-13-8-4-5-9-17(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H3,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRDPYAWPHYLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Benzylpiperidin-2-yl)methyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate](/img/structure/B1520200.png)

